molecular formula C16H16N2OS B12798749 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione CAS No. 140413-24-7

6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione

Cat. No.: B12798749
CAS No.: 140413-24-7
M. Wt: 284.4 g/mol
InChI Key: FPMFGCKVSAMYOU-UHFFFAOYSA-N
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Description

6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a fused ring system that combines pyridine and benzoxazepine moieties, with a thione functional group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and benzoxazepine precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The thione group can be introduced through the reaction of the corresponding ketone with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong electrophiles like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Similar structure but with a ketone group instead of a thione.

    7,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione: Lacks the ethyl group at the 6th position.

    6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-sulfone: Contains a sulfone group instead of a thione.

Uniqueness

6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethyl and methyl substituents also influences its physical and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

140413-24-7

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

6-ethyl-7,9-dimethylpyrido[2,3-b][1,5]benzoxazepine-5-thione

InChI

InChI=1S/C16H16N2OS/c1-4-18-14-11(3)8-10(2)9-13(14)19-15-12(16(18)20)6-5-7-17-15/h5-9H,4H2,1-3H3

InChI Key

FPMFGCKVSAMYOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2OC3=C(C1=S)C=CC=N3)C)C

Origin of Product

United States

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